molecular formula C16H19NO3S B2919950 N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide CAS No. 2097926-59-3

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide

Cat. No. B2919950
CAS RN: 2097926-59-3
M. Wt: 305.39
InChI Key: DGCIVUYZSUXTLN-UHFFFAOYSA-N
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Description

Furan and thiophene are aromatic heterocycles, with furan containing an oxygen atom and thiophene containing a sulfur atom . Carboxamide is a functional group that consists of a carbonyl (C=O) and amine (N-H). These components are often found in biologically active compounds .


Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including condensation reactions like Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The synthesis of specific compounds like “N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide” would likely involve multiple steps and specific reagents .


Molecular Structure Analysis

The molecular structure of this compound would include aromatic rings from the furan and thiophene, connected by an ethyl chain, and a carboxamide group attached to an oxane ring . The exact structure would need to be confirmed through techniques like NMR or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactivity of this compound would depend on its exact structure. Generally, aromatic compounds like furan and thiophene can undergo electrophilic aromatic substitution . The carboxamide group might be involved in reactions like hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. Generally, compounds with aromatic rings and polar functional groups like carboxamide might have higher boiling points due to increased intermolecular forces .

Scientific Research Applications

Photocatalysis and Synthesis of Polyheterocyclic Compounds

N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]oxane-4-carboxamide is involved in photocatalysis, particularly in the photoinduced direct oxidative annulation of related compounds. This process is significant in synthesizing polyheterocyclic compounds like 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanones, which demonstrate phenomena like excited-state intramolecular proton transfer (ESIPT) (Zhang et al., 2017).

Heterocyclic Chemistry

The compound plays a role in the synthesis and reactivity of heterocyclic structures, such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole. Such structures are synthesized through coupling reactions and treated under specific conditions to obtain desired derivatives, which are key in developing various chemical entities (Aleksandrov & El’chaninov, 2017).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of this compound have been utilized in dye-sensitized solar cells. Studies show that certain derivatives, particularly those with furan as a conjugated linker, significantly improve solar energy-to-electricity conversion efficiency, demonstrating the potential of these compounds in solar energy applications (Kim et al., 2011).

Synthesis of Fused Heterocycles

This compound contributes to the synthesis of thio- and furan-fused heterocycles, leading to novel classes of compounds. These syntheses involve intramolecular cyclization and other complex reactions, important for creating structurally diverse heterocyclic compounds (Ergun et al., 2014).

Antibacterial Research

Research on N-(4-bromophenyl)furan-2-carboxamide, a related compound, demonstrates its potential antibacterial activities against drug-resistant bacteria, highlighting its significance in medical research and drug development (Siddiqa et al., 2022).

Antiviral Properties

Further research includes the study of furan-carboxamide derivatives as inhibitors of influenza A H5N1 virus, indicating the potential of these compounds in developing new antiviral therapies (Yongshi et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many thiophene derivatives have shown a variety of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties .

Safety and Hazards

The safety and hazards would depend on the exact structure and properties of the compound. Proper handling and disposal procedures should be followed when working with chemical compounds .

Future Directions

The future research directions would likely involve further studying the biological activity of this compound and optimizing its structure for increased potency and selectivity .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c18-16(12-3-7-19-8-4-12)17-10-14(13-5-9-21-11-13)15-2-1-6-20-15/h1-2,5-6,9,11-12,14H,3-4,7-8,10H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGCIVUYZSUXTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC(C2=CSC=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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